

3-Fluorodiphenylamine CAS number 500-41-4 properties

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Compound of Interest

Compound Name: 3-Fluorodiphenylamine

Cat. No.: B1362259

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An In-depth Technical Guide to **3-Fluorodiphenylamine** (CAS: 500-41-4)

Introduction

3-Fluorodiphenylamine, identified by the CAS number 500-41-4, is an organofluorine compound and a derivative of diphenylamine. As a fluorinated aromatic amine, it serves as a valuable building block and intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structural properties, influenced by the presence of a fluorine atom on one of the phenyl rings, make it a subject of interest for developing novel compounds with specific biological activities or material characteristics. This technical guide provides a comprehensive overview of the known properties, spectroscopic data, synthesis protocols, and safety information for **3-Fluorodiphenylamine**, tailored for researchers, chemists, and professionals in drug development.

Core Properties and Data

The fundamental chemical and physical properties of **3-Fluorodiphenylamine** are summarized below. This data is essential for its handling, application in reactions, and purification.

Table 1: General Information

Identifier	Value
CAS Number	500-41-4[1][2][3][4][5]
Molecular Formula	C ₁₂ H ₁₀ FN[1][2][3][4]
Molecular Weight	187.21 g/mol [2][3][4][5]
IUPAC Name	3-fluoro-N-phenylaniline
SMILES	C1=CC=C(C=C1)NC2=CC(=CC=C2)F[3]
InChI Key	YALRBUHWXPQLP-UHFFFAOYSA-N[3]

| MDL Number | MFCD03094201[1][4] |

Table 2: Physical and Chemical Properties

Property	Value
Boiling Point	285.9 °C at 760 mmHg[3]
Density	1.172 g/cm ³ [3]
Appearance	Predicted to be a solid, from off-white to beige powder, based on analogous compounds like diphenylamine and 3-hydroxy-n-phenylaniline. [6][7]

| Solubility | Predicted to have low solubility in water but good solubility in common organic solvents such as ethanol, ether, and benzene, similar to diphenylamine.[6][8] |

Spectroscopic Analysis

Spectroscopic data is critical for the structural confirmation of **3-Fluorodiphenylamine**. While experimental spectra are not widely published, the following tables provide predicted data based on its chemical structure and comparison with analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Nucleus	Predicted Chemical Shift (δ , ppm)	Key Features
^1H NMR	~7.40 - 6.60	Complex multiplet signals in the aromatic region. The fluorine atom will cause additional splitting (J-coupling) on adjacent protons.
	~5.80	A broad singlet corresponding to the N-H proton. The chemical shift can vary with concentration and solvent.
^{13}C NMR	~163 (d, $^1\text{JCF} \approx 245$ Hz)	Carbon directly bonded to fluorine, appearing as a doublet with a large coupling constant.

| ~145 - 110 | Multiple signals corresponding to the aromatic carbons. Carbons ortho and para to the fluorine will show smaller C-F coupling constants. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Vibration	Expected Intensity
~3400	N-H Stretch	Medium, Sharp
~3100 - 3000	C-H Aromatic Stretch	Medium
~1600 - 1450	C=C Aromatic Stretch	Strong
~1350 - 1250	C-N Stretch	Strong

| ~1200 - 1100 | C-F Stretch | Strong |

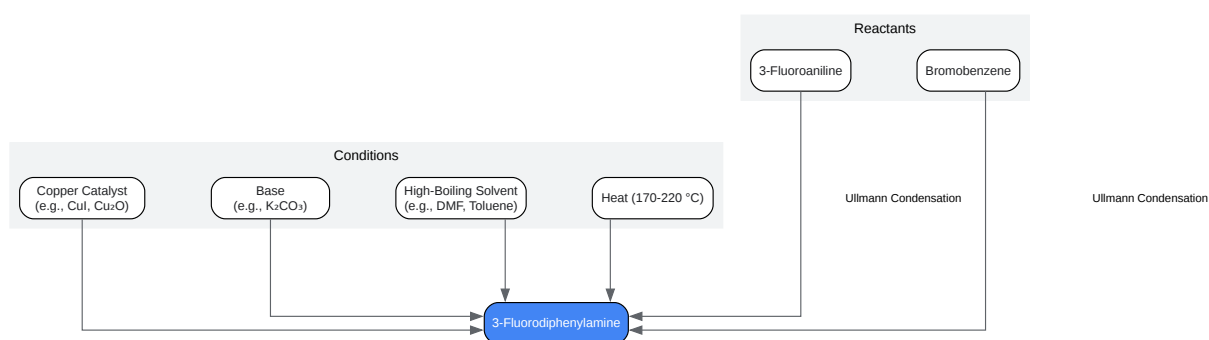
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value	Interpretation
187	Molecular Ion (M⁺)
186	[M-H] ⁺
168	[M-F] ⁺ (Loss of Fluorine)
110	[M-C ₆ H ₅] ⁺ (Loss of Phenyl group)

| 77 | C₆H₅⁺ (Phenyl fragment) |

Synthesis and Reactivity

3-Fluorodiphenylamine can be synthesized via several methods common in aromatic amine chemistry. A prevalent method is the Ullmann condensation, which involves the coupling of an aryl amine with an aryl halide in the presence of a copper catalyst.



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Caption: Generalized workflow for the Ullmann synthesis of **3-Fluorodiphenylamine**.

Experimental Protocol: Ullmann Condensation Synthesis

The following is a generalized protocol for the synthesis of **3-fluorodiphenylamine**.

Researchers should adapt this procedure based on specific laboratory conditions and safety protocols.

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 3-fluoroaniline (1 equivalent), bromobenzene (1-1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of a copper source (e.g., copper(I) iodide, 5-10 mol%).
- **Solvent Addition:** Add a high-boiling point solvent, such as DMF or toluene, to the flask.
- **Inert Atmosphere:** Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
- **Heating:** Heat the reaction mixture to a temperature between 170-220 °C with vigorous stirring.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter the mixture to remove the base and catalyst.
- **Extraction:** Transfer the filtrate to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the DMF and any remaining inorganic salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **3-Fluorodiphenylamine**.

Safety, Handling, and Toxicology

Specific toxicological data for **3-Fluorodiphenylamine** is limited. Therefore, safety precautions should be based on data from structurally similar compounds, such as diphenylamine and

other fluoroanilines. It should be handled as a potentially hazardous chemical.

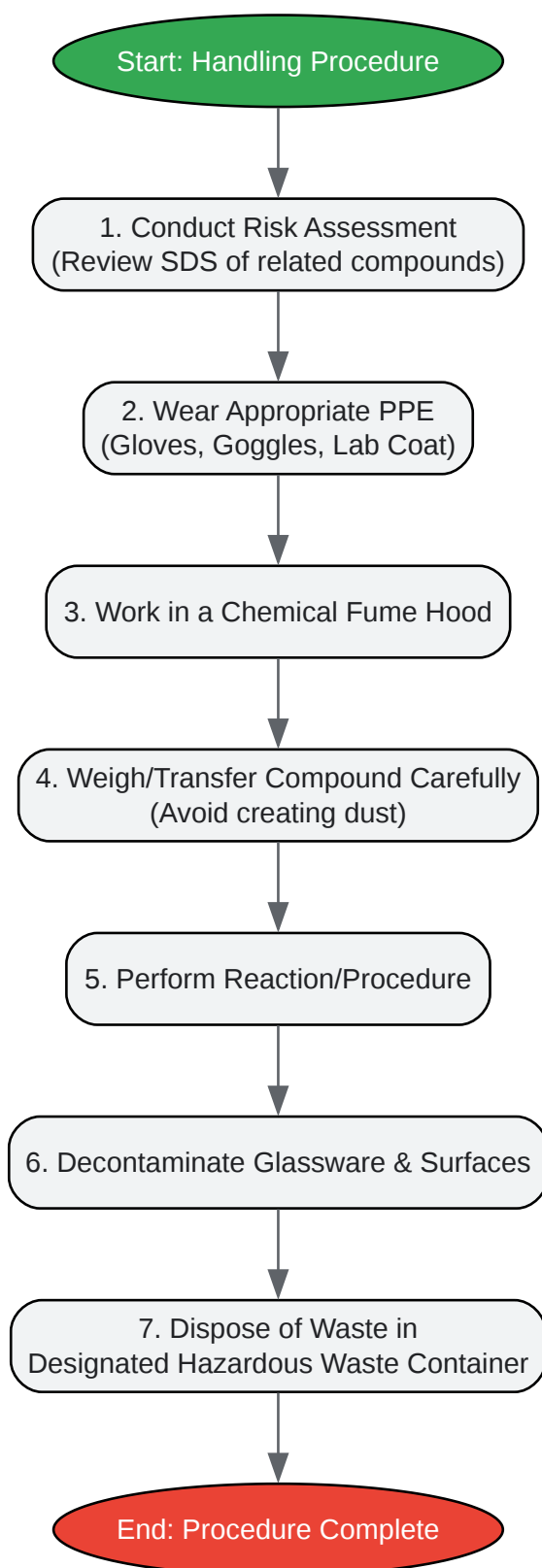
Table 6: GHS Hazard Information (Predicted)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 3/4	Toxic or Harmful if swallowed[10]
Skin Corrosion/Irritation	Category 2	Causes skin irritation[10][11]
Serious Eye Damage/Irritation	Category 2	Causes serious eye irritation[10][11]
Specific Target Organ Toxicity	Category 3	May cause respiratory irritation[10][11]

| Hazardous to the Aquatic Environment | Category 1 | Very toxic to aquatic life with long-lasting effects |

Safe Handling and Storage

- Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume hood.[12]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][13] A face shield may be necessary for splash hazards.
- Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors. Keep away from heat, sparks, and open flames.[10][12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[12]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[12] For skin contact, wash off with soap and plenty of water. If ingested, seek immediate medical attention.[12]



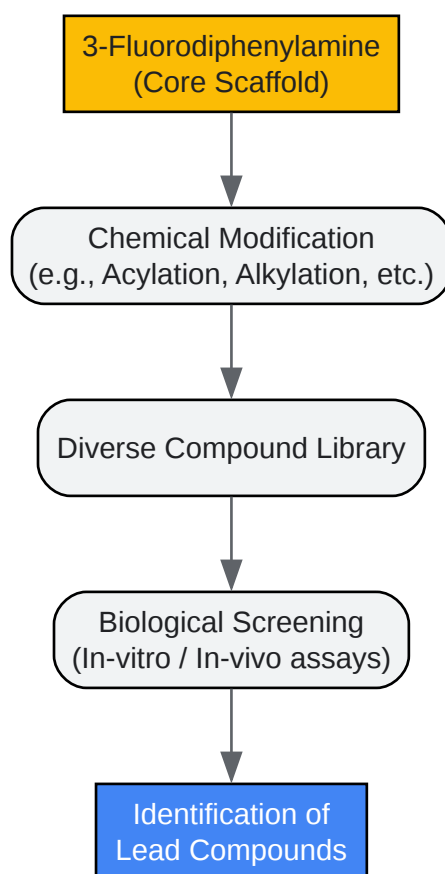
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Caption: A standard laboratory workflow for safely handling aromatic amine compounds.

Applications in Research and Development

3-Fluorodiphenylamine's primary application is as an intermediate and a molecular scaffold in organic synthesis. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

- **Pharmaceutical Research:** It can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Diphenylamine-based structures are found in a variety of bioactive compounds.
- **Agrochemicals:** Similar to its parent compound, fluorinated derivatives may be explored for use in creating new fungicides or other agricultural chemicals.^[6]
- **Materials Science:** Aromatic amines are used in the synthesis of polymers, dyes, and other advanced materials. The fluorine substituent can impart unique thermal and electronic properties.



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Caption: Logical relationship showing the role of **3-Fluorodiphenylamine** as a building block in drug discovery.

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